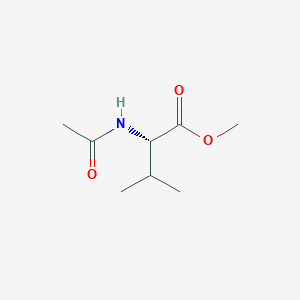

Methyl N-acetyl-L-valinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

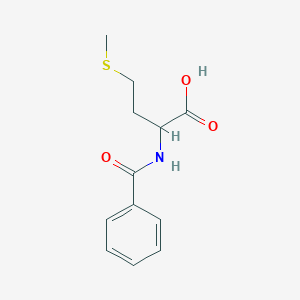

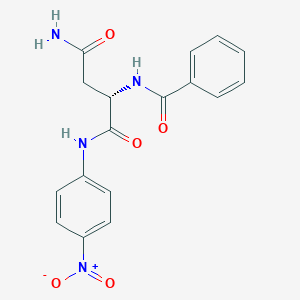

“Methyl N-acetyl-L-valinate” is a chemical compound with the molecular formula C8H15NO3 . It is also known by other names such as “(1E)-N-[(2S)-1-Methoxy-3-methyl-1-oxo-2-butanyl]ethanimidic acid” and “DL-Valine, N-acetyl-, methyl ester” among others .

Molecular Structure Analysis

“Methyl N-acetyl-L-valinate” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da . It is defined by one stereocenter .Applications De Recherche Scientifique

1. Synthesis and Antifungal Activity of New Valine-Azole Hybrids

- Methods of Application: The compounds are prepared by a two-step synthetic strategy. The first step involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. The second step involves N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .

- Results: The synthesized compounds were tested as antifungal agents on C. krusei, C. glabrata, and C. parapsilosis yeasts. The most active imidazole derivative showed 61.9%, 87.2%, and 45.9% growth inhibition, respectively .

2. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics

- Methods of Application: The study likely involves comprehensive profiling of metabolites and lipids to understand changes in cellular processes .

3. Chemical Resolution of DL-Phenylalanine Methyl Ester

- Application Summary: Methyl N-acetyl-L-valinate could potentially be used in the chemical resolution of DL-phenylalanine methyl ester. This process involves using a resolving agent to separate the enantiomers of a racemic mixture. The resulting D-phenylalanine methyl ester is an important derivative of D-phenylalanine and has wide applications in the synthesis of anti-diabetic drugs, anti-tumour drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .

- Methods of Application: The method involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. This is followed by N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .

4. Production Effects and Bioavailability of N-Acetyl-L-Methionine in Lactating Dairy Cows

- Methods of Application: The study likely involves comprehensive profiling of metabolites and lipids to understand changes in cellular processes .

5. Chemical Resolution of DL-Phenylalanine Methyl Ester

- Application Summary: Methyl N-acetyl-L-valinate could potentially be used in the chemical resolution of DL-phenylalanine methyl ester. This process involves using a resolving agent to separate the enantiomers of a racemic mixture. The resulting D-phenylalanine methyl ester is an important derivative of D-phenylalanine and has wide applications in the synthesis of anti-diabetic drugs, anti-tumour drugs, anti-HIV drugs, pesticides, and some calorie-free sweeteners .

- Methods of Application: The method involves treating L-valine methyl ester hydrochloride with bromoacetyl bromide to form a transient bromoacetamide. This is followed by N-alkylation of substituted imidazoles or 1,2,4-triazoles to create the final compounds .

6. Production Effects and Bioavailability of N-Acetyl-L-Methionine in Lactating Dairy Cows

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHNPFJMSOGXIT-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348548 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-acetyl-L-valinate | |

CAS RN |

1492-15-5 |

Source

|

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

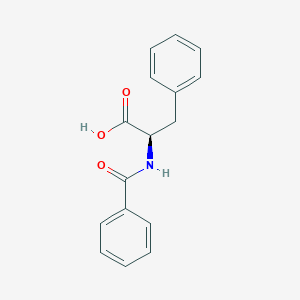

![N-{1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl}benzamide](/img/structure/B556298.png)